

Technical Guide to AB-CHMINACA M5A Analytical Reference Standard

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Compound of Interest

Compound Name: AB-CHMINACA metabolite M5A

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the analytical reference standard for **AB-CHMINACA metabolite M5A**. It covers the availability, physicochemical properties, analytical methodologies, and key biological pathways associated with this compound, intended for forensic, toxicological, and research applications.

Introduction and Availability

AB-CHMINACA is a potent synthetic cannabinoid receptor agonist that has been identified in illicit products worldwide.[1] Due to extensive in vivo metabolism, the parent compound is often undetectable in biological samples, making its metabolites the primary targets for confirming consumption.[2][3][4] AB-CHMINACA M5A, formally known as 1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxylic acid, is a potential metabolite formed in the liver.[5][6]

The use of a certified analytical reference standard is crucial for the development and validation of analytical methods to accurately identify and quantify AB-CHMINACA M5A in forensic and clinical settings.[7] This standard is available for research and forensic applications from specialized chemical suppliers, including Cayman Chemical, Bertin Bioreagent, and GlpBio.[5][6][8][9] These standards are essential for ensuring the accuracy and reliability of toxicological screenings and metabolism studies.[7]



Physicochemical and Analytical Data

The AB-CHMINACA M5A analytical reference standard is typically supplied as a crystalline solid or neat solid and is characterized by the following properties.[5][7] Purity is generally ≥98% and is often provided as a mixture of diastereomers.[5]

Table 1: Physicochemical Properties of AB-CHMINACA M5A

Property	Value	Reference
Formal Name	1-((4- hydroxycyclohexyl)methyl)-1H- indazole-3-carboxylic acid	[5]
CAS Number	2207957-90-0	[5][6]
Molecular Formula	C15H18N2O3	[5]
Formula Weight	274.3 g/mol	[5]
Purity	≥98% (mixture of diastereomers)	[5]
Formulation	Crystalline Solid	[5]
Storage	-20°C	[5]
Stability	≥ 5 years	[5]

Table 2: Solubility Data for AB-CHMINACA M5A

Solvent	Approximate Solubility	Reference
DMF	50 mg/ml	[5]
DMSO	30 mg/ml	[5]
Ethanol	30 mg/ml	[5]
DMF:PBS (pH 7.2) (1:1)	0.5 mg/ml	[5]



Experimental Protocols and Methodologies

The detection of AB-CHMINACA and its metabolites in biological matrices such as blood, urine, and hair is predominantly achieved using advanced mass spectrometric techniques.[2][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used method due to its high sensitivity and specificity.[10][11][12]

General Workflow for Analysis

The analytical process involves sample preparation to isolate the analyte from the matrix, followed by chromatographic separation and mass spectrometric detection. A certified reference standard is critical for method validation, calibration, and positive identification.



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Caption: General workflow for the analysis of AB-CHMINACA M5A.

Example Protocol: LC-MS/MS Analysis in Whole Blood

This protocol provides a representative methodology for the screening and quantification of synthetic cannabinoids, including metabolites like M5A, in whole blood.

- Standard Preparation: Prepare a stock solution of AB-CHMINACA M5A reference standard in a suitable organic solvent (e.g., methanol or DMF). Create a series of calibrators and quality control samples by spiking blank whole blood with known concentrations of the standard.
- Sample Preparation (Protein Precipitation):



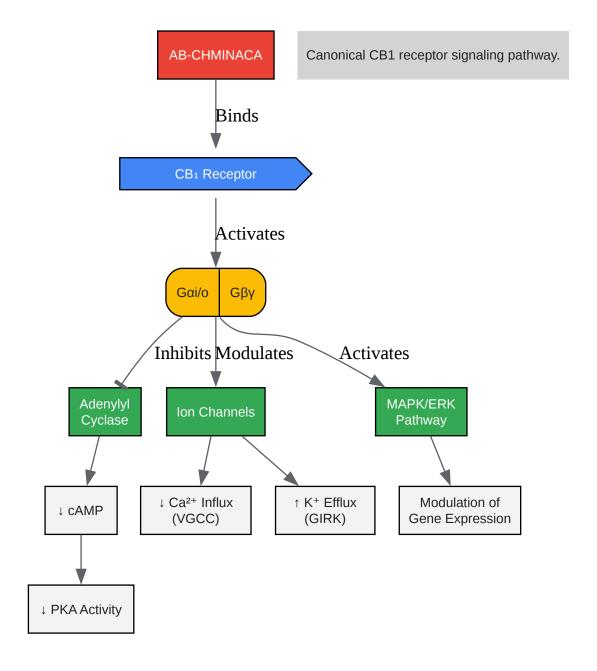
- To a 0.2 mL aliquot of whole blood (calibrator, control, or unknown sample), add an internal standard.[11]
- Add 0.6 mL of ice-cold acetonitrile dropwise while vortexing to precipitate proteins.[11]
- Vortex the mixture for 5 minutes, then centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 30-40°C.[11]
- Reconstitute the dried extract in a suitable mobile phase for injection.
- LC-MS/MS Conditions:
 - Chromatographic Column: A C18 reversed-phase column is typically used for separation.
 - Mobile Phase: A gradient elution using water and acetonitrile, both containing an additive like 0.1% formic acid, is common.[11][12]
 - Ionization: Electrospray ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for AB-CHMINACA M5A must be determined by infusing the reference standard. For example, the calculated [M+H]+ for M5A is m/z 275.13954.[13]

Biological Activity and Signaling Pathway

AB-CHMINACA, the parent compound, is a potent agonist of the cannabinoid type 1 (CB₁) receptor, which is the most abundant G protein-coupled receptor (GPCR) in the brain.[5][14] [15] The physiological and toxicological properties of the M5A metabolite are not fully characterized, but the activity of the parent compound is mediated through CB₁ receptor signaling.[5][8]

Activation of the CB₁ receptor by an agonist like AB-CHMINACA canonically couples to inhibitory G proteins (Gαi/o).[16][17] This initiates a signaling cascade that leads to the psychoactive and physiological effects associated with the compound.





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Caption: Canonical CB1 receptor signaling pathway.

The binding of AB-CHMINACA to the CB₁ receptor leads to the dissociation of the Gαi/o and Gβγ subunits.[14][17] The Gαi/o subunit inhibits adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP).[16] The Gβγ subunit can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels (VGCC) and the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[17] This combined action results in a hyperpolarization of the neuron and reduced neurotransmitter release. Additionally,



signaling can occur through other pathways, such as the MAPK/ERK pathway, affecting gene expression and neuronal plasticity.[15][18]

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